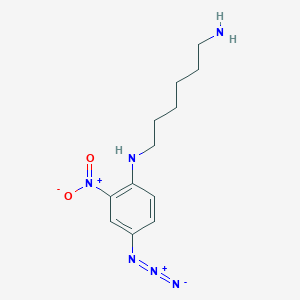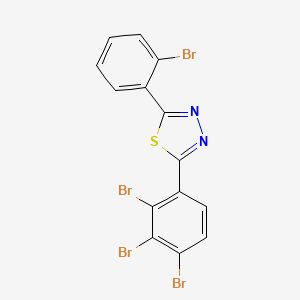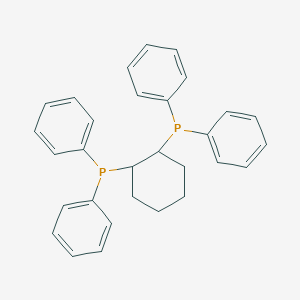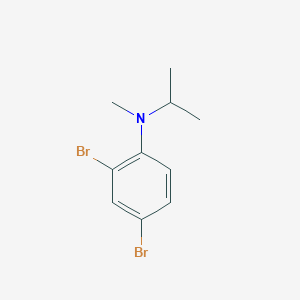
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is a chemical compound with the molecular formula C6H7NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonamide group, which is linked to a nitrophenyl group through an N-hydroxy linkage.
Métodos De Preparación
The synthesis of Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with hydroxylamine to form N-hydroxybenzenesulfonamide. This intermediate is then reacted with 3-nitroaniline under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Análisis De Reacciones Químicas
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and bacteria.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt the metabolic processes in cancer cells and bacteria, leading to their death. The molecular targets include the active sites of carbonic anhydrase enzymes, where the compound binds and prevents their normal function .
Comparación Con Compuestos Similares
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- can be compared with other similar compounds such as:
Benzenesulfonamide, N-hydroxy-: This compound lacks the nitrophenyl group and has different reactivity and applications.
Benzenesulfonamide, N-(3-nitrophenyl)-: This compound lacks the N-hydroxy group, which affects its chemical properties and biological activity.
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)-: This isomer has the nitro group in a different position, leading to variations in its reactivity and applications.
Propiedades
Número CAS |
62918-91-6 |
|---|---|
Fórmula molecular |
C12H10N2O5S |
Peso molecular |
294.29 g/mol |
Nombre IUPAC |
N-hydroxy-N-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N2O5S/c15-13(16)10-5-4-6-11(9-10)14(17)20(18,19)12-7-2-1-3-8-12/h1-9,17H |
Clave InChI |
DNPYWQTUUHOWGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)








![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)


![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
